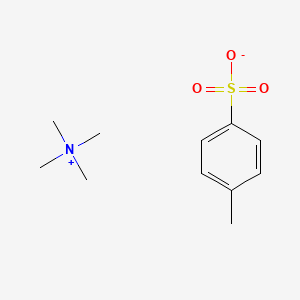

Tetramethylammonium p-Toluenesulfonate

描述

Contextualization within Quaternary Ammonium (B1175870) Compounds

Tetramethylammonium (B1211777) p-toluenesulfonate belongs to the broad class of chemicals known as quaternary ammonium compounds (QACs), or "quats". orst.educhemicalbook.com QACs are defined by their central structural feature: a nitrogen atom covalently bonded to four clusters of atoms, resulting in a positively charged cation. orst.edu This permanent positive charge is balanced by a counter-anion, forming a salt. orst.edu In the case of Tetramethylammonium p-toluenesulfonate, the cation is tetramethylammonium ([N(CH₃)₄]⁺), and the anion is p-toluenesulfonate (also known as tosylate). nih.gov

QACs are a diverse group with a wide array of functions, including acting as preservatives, surfactants, and antistatic agents. chemicalsafetyfacts.orgnih.gov The specific properties and applications of a QAC are determined by the nature of the atomic groups attached to the central nitrogen atom and the accompanying anion. nih.gov this compound is specifically classified as an alkylammonium salt and is noted for its role in facilitating chemical reactions. chemicalbook.com

| Cation | Anion |

| Tetramethylammonium | p-Toluenesulfonate (Tosylate) |

Significance in Modern Chemical Synthesis and Materials Science

The importance of this compound in contemporary research stems from its versatile applications, primarily as a catalyst and an electrolyte. chemimpex.comchemicalbook.com

In organic synthesis , it is widely employed as a phase-transfer catalyst. chemimpex.comchemicalbook.com This catalytic role is crucial for reactions involving reactants that are soluble in different, immiscible liquid phases (like an aqueous phase and an organic phase). The compound facilitates the transfer of reactants across the phase boundary, thereby significantly enhancing reaction rates and improving yields. chemimpex.comchemimpex.com This function is particularly valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. chemimpex.com The p-toluenesulfonate anion, often called tosylate, is known to be a good leaving group, a property that makes related compounds useful as alkylating agents. wikipedia.org

In the field of materials science , this compound and its analogs serve multiple purposes. It is used as a supporting electrolyte in various electrochemical experiments. chemimpex.com For instance, the related compound Tetraethylammonium (B1195904) p-toluenesulfonate is used as a supporting electrolyte during the electrochemical polymerization of aniline (B41778) to create conductive polymers. sigmaaldrich.comsigmaaldrich.com Similarly, salts like Sodium p-toluenesulfonate are used to support the deposition of polypyrrole membranes. americanelements.comsigmaaldrich.com Furthermore, this compound is utilized in the formulation of surfactants and emulsifiers, which are essential for the stability and performance of various products. chemimpex.comchemimpex.com Its ability to enhance the solubility of certain compounds expands its utility in creating new materials and formulations. chemimpex.com

| Field of Research | Specific Application of this compound |

| Organic Synthesis | Phase-Transfer Catalyst |

| Materials Science | Supporting Electrolyte |

| Formulation Chemistry | Surfactant & Emulsifier Component |

| Analytical Chemistry | Reagent for Detection & Quantification |

属性

IUPAC Name |

4-methylbenzenesulfonate;tetramethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C4H12N/c1-6-2-4-7(5-3-6)11(8,9)10;1-5(2,3)4/h2-5H,1H3,(H,8,9,10);1-4H3/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHVCZJGBXWNGIZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20192895 | |

| Record name | Tetramethylammonium toluene-p-sulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3983-91-3 | |

| Record name | Methanaminium, N,N,N-trimethyl-, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3983-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethylammonium toluene-p-sulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003983913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylammonium toluene-p-sulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylammonium toluene-p-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Optimized Synthesis Protocols for Tetramethylammonium (B1211777) p-Toluenesulfonate

The optimization of synthetic protocols for tetramethylammonium p-toluenesulfonate focuses on maximizing yield and purity while ensuring operational simplicity. The two principal strategies are direct acid-base neutralization and the Menschutkin reaction.

Reaction of Tetramethylammonium Hydroxide (B78521) with p-Toluenesulfonic Acid Precursors

The most direct synthesis of this compound involves the acid-base reaction between tetramethylammonium hydroxide (TMAH) and p-toluenesulfonic acid (p-TsOH). wikipedia.org This reaction is a straightforward neutralization that forms the salt and water.

Reaction: (CH₃)₄N⁺OH⁻ + CH₃C₆H₄SO₃H → (CH₃)₄N⁺[CH₃C₆H₄SO₃]⁻ + H₂O

An alternative approach utilizes a precursor to p-toluenesulfonic acid, such as p-toluenesulfonyl chloride, which can be hydrolyzed in the presence of a base to form the p-toluenesulfonate anion. However, the direct neutralization with p-toluenesulfonic acid is generally more common and straightforward.

Another method involves the reaction of a trialkylamine, like trimethylamine (B31210), with an alkyl ester of p-toluenesulfonic acid, such as methyl p-toluenesulfonate. This is a variation of the Menschutkin reaction. wikipedia.org

Influence of Reaction Conditions on Yield and Purity

The yield and purity of this compound are significantly influenced by several key reaction parameters.

| Reaction Condition | Influence on Yield and Purity |

| Solvent | Polar solvents are generally preferred to facilitate the dissolution of the ionic reactants and products. For the neutralization reaction, water is a common solvent. For Menschutkin-type reactions, polar aprotic solvents can be effective. |

| Temperature | The neutralization reaction is typically exothermic and can be performed at room temperature with cooling. The Menschutkin reaction may require heating to proceed at a practical rate, but excessive temperatures can lead to decomposition of the reactants or products. |

| Stoichiometry | Precise stoichiometric control is crucial for high purity. An excess of either reactant can contaminate the final product. For the neutralization reaction, a 1:1 molar ratio of TMAH and p-TsOH is ideal. |

| Purification Method | Recrystallization from a suitable solvent system is a common method to purify the solid product and remove unreacted starting materials or byproducts. The choice of solvent for recrystallization is critical to obtaining high-purity crystals. |

Comparative Analysis of Different Synthetic Routes

A comparative analysis of the primary synthetic routes reveals distinct advantages and disadvantages for each method.

| Synthetic Route | Advantages | Disadvantages |

| Neutralization of TMAH with p-TsOH | - High atom economy.- Simple reaction workup.- Generally produces high yields of the salt. wikipedia.org | - Requires the prior synthesis or purchase of both tetramethylammonium hydroxide and p-toluenesulfonic acid. |

| Menschutkin Reaction (Trimethylamine + Methyl p-toluenesulfonate) | - Starts from more readily available precursors (a tertiary amine and an alkyl sulfonate). wikipedia.org | - May require elevated temperatures and longer reaction times.- Potential for side reactions if the alkylating agent is not sufficiently reactive.- The solvent choice is critical to manage the solubility of reactants and the product salt. wikipedia.org |

Mechanistic Pathways of this compound Formation

The formation of this compound proceeds through distinct mechanistic pathways depending on the chosen synthetic route.

Elucidation of Reaction Intermediates

Neutralization Reaction: The reaction between the strong base, tetramethylammonium hydroxide, and the strong acid, p-toluenesulfonic acid, is a classic acid-base neutralization. The primary species in solution are the tetramethylammonium cation ((CH₃)₄N⁺), the hydroxide anion (OH⁻), the hydronium ion (H₃O⁺) from the dissociation of the acid in water, and the p-toluenesulfonate anion (CH₃C₆H₄SO₃⁻). The reaction is driven by the highly favorable formation of water from the hydroxide and hydronium ions. No significant long-lived intermediates are typically observed in this rapid ionic reaction.

Menschutkin Reaction: The formation of this compound via the reaction of trimethylamine with methyl p-toluenesulfonate follows a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org In this pathway:

The nitrogen atom of trimethylamine acts as a nucleophile, attacking the electrophilic methyl carbon of methyl p-toluenesulfonate.

This leads to the formation of a trigonal bipyramidal transition state where the nitrogen-carbon bond is forming and the carbon-oxygen (from the sulfonate) bond is breaking.

The p-toluenesulfonate anion acts as the leaving group, resulting in the formation of the tetramethylammonium cation.

The key intermediate in this process is the SN2 transition state. The stability of this transition state is influenced by the solvent and the steric hindrance around the reacting centers.

Kinetic Studies of Formation Reactions

Detailed kinetic studies specifically for the synthesis of this compound are not extensively available in the reviewed literature. However, the kinetics can be inferred from the general principles of the reaction types involved.

Neutralization Reaction: The reaction between a strong acid and a strong base is typically diffusion-controlled, meaning the reaction rate is limited by how quickly the ions can come into contact in solution. The rate is generally considered to be extremely fast, with a second-order rate constant approaching the diffusion limit in aqueous solutions.

Menschutkin Reaction: The kinetics of the Menschutkin reaction are well-established to follow second-order kinetics, being first-order in both the tertiary amine and the alkylating agent. wikipedia.org

Rate = k[Trimethylamine][Methyl p-toluenesulfonate]

The rate constant (k) is influenced by several factors:

Solvent: Polar solvents stabilize the charged transition state, accelerating the reaction.

Leaving Group: The p-toluenesulfonate anion is an excellent leaving group due to the delocalization of the negative charge through resonance, which makes the reaction favorable.

Temperature: As with most chemical reactions, the rate of the Menschutkin reaction increases with temperature, following the Arrhenius equation.

A hypothetical kinetic data table for a Menschutkin-type synthesis could look as follows, illustrating the expected trends:

| Experiment | [Trimethylamine] (M) | [Methyl p-toluenesulfonate] (M) | Solvent | Temperature (°C) | Relative Initial Rate |

| 1 | 0.1 | 0.1 | Acetonitrile | 50 | 1.0 |

| 2 | 0.2 | 0.1 | Acetonitrile | 50 | 2.0 |

| 3 | 0.1 | 0.2 | Acetonitrile | 50 | 2.0 |

| 4 | 0.1 | 0.1 | Ethanol | 50 | >1.0 (more polar protic) |

| 5 | 0.1 | 0.1 | Acetonitrile | 70 | >1.0 (increased temp) |

Stereochemical Considerations in Synthesis

The synthesis of this compound does not involve stereochemical considerations. The cation, tetramethylammonium ([N(CH₃)₄]⁺), is an achiral species because the four substituents attached to the central nitrogen atom are identical methyl groups. Consequently, the nitrogen atom is not a stereocenter. Similarly, the anion, p-toluenesulfonate (CH₃C₆H₄SO₃⁻), is also achiral. As both constituent ions lack chirality, the resulting salt does not exhibit stereoisomerism, and its synthesis does not require methods for stereochemical control.

However, the broader field of quaternary ammonium (B1175870) salt synthesis presents significant stereochemical challenges and opportunities when the nitrogen atom is bonded to four different substituents, thus creating a chiral center. The synthesis of such chiral quaternary ammonium salts is a notable area of research, primarily due to their application as phase-transfer catalysts in asymmetric synthesis. nih.govnih.gov

Control over the stereochemistry at the nitrogen center is difficult to achieve. nih.gov Tertiary amines with three different substituents are typically not configurationally stable at room temperature, undergoing rapid pyramidal inversion, which leads to racemization. acs.org Therefore, strategies for the enantioselective synthesis of chiral quaternary ammonium salts often rely on trapping one enantiomer of the rapidly equilibrating amine through quaternization under kinetic or thermodynamic control. nih.govacs.org

One advanced methodology involves a dynamic kinetic resolution approach. acs.org In this strategy, a rapidly racemizing chiral tertiary amine is reacted with an alkylating agent in the presence of a chiral catalyst. The catalyst selectively accelerates the quaternization of one enantiomer of the amine, leading to an excess of one enantiomer of the chiral quaternary ammonium salt. For instance, palladium-catalyzed allylic alkylation has been used for the enantioselective synthesis of chiral ammonium ions from N-methyl tetrahydroisoquinolines, achieving high conversions and enantiomeric ratios. acs.org

Another successful approach is based on thermodynamically driven adductive crystallization. This method uses a chiral resolving agent, such as a 1,1'-bi-2-naphthol (B31242) (BINOL)-derived scaffold, which forms a diastereomeric adduct with the chiral ammonium cation. nih.gov Under conditions where the nitrogen stereocenter can racemize, the system equilibrates to favor the formation and crystallization of the more stable diastereomeric adduct, resulting in a high enantiomeric excess of the desired ammonium salt. This process is self-corrective, allowing selectivity to increase over time. nih.gov

The development of main-chain chiral quaternary ammonium polymers, often derived from naturally chiral compounds like cinchona alkaloids, represents another frontier. nih.gov These polymers can act as recyclable chiral organocatalysts for various asymmetric transformations. nih.gov

While not applicable to this compound, these methodologies highlight the intricate stereochemical considerations that are paramount in the synthesis of structurally more complex, chiral quaternary ammonium salts.

Illustrative Data on Asymmetric Synthesis of Chiral Ammonium Ions

The following table presents data from a study on the enantioselective Pd-catalyzed allylation of various N-methyl tetrahydroisoquinolines, demonstrating the influence of substrate structure on conversion and enantioselectivity. This serves as a representative example of the data generated during stereochemical studies of chiral quaternary ammonium salt synthesis.

Table 1: Enantioselective Allylation of N-Methyl Tetrahydroisoquinolines

| Substrate | Conversion (%) | Enantiomeric Ratio (er) |

|---|---|---|

| N-Methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | >95 | 10:90 |

| N-Methyl-1,2,3,4-tetrahydroisoquinoline | >95 | 15:85 |

| N-Ethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 50 | 25:75 |

Data sourced from a study on the enantioselective catalytic synthesis of chiral ammonium ions. acs.org

Structural Elucidation and Solid State Characteristics

Advanced Crystallographic Analysis

Crystallographic analysis provides fundamental insights into the three-dimensional arrangement of ions in the solid state, defining the crystal structure, unit cell parameters, and intermolecular interactions.

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to construct a three-dimensional model of the electron density within the crystal, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.

A search of the available scientific literature and crystallographic databases did not yield a specific single-crystal X-ray diffraction study for tetramethylammonium (B1211777) p-toluenesulfonate. However, studies on related compounds, such as ammonium (B1175870) p-toluenesulfonate, have been reported. For instance, the structure of ammonium p-toluenesulfonate has been determined to be orthorhombic, with the ammonium cation forming hydrogen bonds with four surrounding tosylate anions. researchgate.net A hypothetical SCXRD study on tetramethylammonium p-toluenesulfonate would be expected to reveal the packing of the tetramethylammonium cations and the p-toluenesulfonate anions, detailing the nature of the ionic interactions and any close contacts that stabilize the crystal lattice. High-temperature SCXRD studies could also be employed to investigate structural changes and phase transitions as a function of temperature. mdpi.com

Hypothetical Crystallographic Data Table for this compound:

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 10.5 |

| b (Å) | 7.5 |

| c (Å) | 15.0 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1181.25 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.38 |

Note: This table is purely illustrative and is not based on experimental data.

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases, assess sample purity, and determine the degree of crystallinity. osti.gov Unlike SCXRD, PXRD is performed on a polycrystalline powder, and the resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). Each crystalline substance has a unique PXRD pattern, which serves as a "fingerprint" for its identification. rsc.org

Neutron Diffraction Studies for Atomic Position Refinement

Neutron diffraction is a powerful technique that complements X-ray diffraction for structural analysis. Neutrons are scattered by atomic nuclei, whereas X-rays are scattered by electrons. This fundamental difference makes neutron diffraction particularly sensitive to the positions of light atoms, such as hydrogen, and allows for the distinction between isotopes.

The interaction of the tetramethylammonium (TMA) cation with water is of significant interest due to its relevance in biological systems. Neutron diffraction with isotopic substitution (NDIS) is a key experimental method for probing the structure of aqueous solutions at a detailed atomic level. rsc.org

Studies on aqueous solutions of tetramethylammonium chloride have utilized NDIS to investigate the hydration shell of the TMA cation. researchgate.netrsc.org By isotopically substituting the hydrogen atoms of the TMA cation (from H to D) and the water molecules (from H₂O to D₂O), it is possible to isolate the specific correlations between the cation and the surrounding water molecules. researchgate.netresearchgate.net These experiments have shown that at lower concentrations, the hydration of the TMA cation is consistent with a disordered, cage-like structure of water molecules around the nonpolar methyl groups. rsc.org As the concentration increases, the interactions become more complex, influenced by the presence of the anion. rsc.org Molecular dynamics simulations are often used in conjunction with neutron scattering data to provide a more detailed interpretation of the hydration structure. researchgate.net

In solutions, cations and anions can exist as free-solvated ions or form ion pairs. Neutron scattering, combined with molecular dynamics simulations, can provide insights into the nature and extent of ion pairing.

A recent study investigated the interactions between the tetramethylammonium cation and acetate (B1210297), which serves as a model for carboxylate-containing groups, using neutron diffraction with isotopic substitution. synthical.comsigmaaldrich.com The results revealed specific signatures of ion pairing between the TMA cation and the acetate anion. synthical.com While this study does not directly involve the p-toluenesulfonate anion, the principles are transferable. A similar investigation on this compound would elucidate the preferred orientation of the ions in an ion pair and the role of water in mediating these interactions. Such studies are crucial for understanding the behavior of this compound in solution, which can influence its reactivity and effectiveness in various applications.

Thermal Behavior and Phase Transitions

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the physical and chemical changes that occur in a material as a function of temperature.

No specific experimental data from DSC or TGA for this compound were found in the reviewed literature. However, a general description of what these analyses would reveal can be provided.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. A TGA thermogram of this compound would indicate its thermal stability and decomposition profile. Typically, the analysis is performed under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate. rsc.org Any mass loss observed would correspond to events such as the loss of solvent or decomposition of the compound.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions. A DSC thermogram for this compound would show peaks corresponding to these transitions, providing information on their temperatures and associated enthalpy changes. For instance, studies on related tetramethylammonium hexachlorometalate compounds have revealed multiple phase transitions upon cooling, which were characterized by temperature-dependent X-ray diffraction.

Hypothetical Thermal Analysis Data Table for this compound:

| Thermal Event | Temperature (°C) | Enthalpy Change (J/g) | Mass Loss (%) |

| Melting Point (DSC) | ~150-160 | N/A | N/A |

| Decomposition (TGA) | >250 | N/A | >95 |

Note: This table is purely illustrative and is not based on experimental data.

Differential Scanning Calorimetry (DSC) for Phase Transition Characterization

Differential Scanning Calorimetry (DSC) is a principal thermal analysis technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org This method is highly sensitive for detecting physical and chemical changes involving endothermic or exothermic processes, making it ideal for identifying phase transitions such as melting, crystallization, and solid-solid transitions. wikipedia.orgnih.gov

While specific DSC thermogram data for this compound is not extensively available in the reviewed literature, the technique is fundamental for characterizing its phase transition temperatures and associated enthalpy changes. mdpi.com A typical DSC analysis would involve heating a small sample of the compound at a constant rate to identify thermal events. nih.gov For a crystalline solid like this compound, one would expect to observe an endothermic peak corresponding to its melting point. The temperature at the peak of this curve indicates the melting temperature, and the area under the peak is proportional to the enthalpy of fusion. mdpi.com

In complex organic salts, multiple solid-solid phase transitions can occur at temperatures below the melting point, which would appear as smaller endothermic or exothermic peaks on the DSC curve. mdpi.com These transitions are often associated with changes in crystal packing or the onset of molecular motion.

Hypothetical DSC Data for a Quaternary Ammonium Salt Below is an interactive table representing hypothetical data that could be obtained from a DSC analysis of a compound like this compound, illustrating the types of parameters measured.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |

| Solid-Solid Transition | 95.2 | 101.5 | 15.3 |

| Melting | 210.8 | 215.4 | 85.7 |

Note: This data is illustrative and does not represent actual measured values for this compound.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net It is primarily used to determine the thermal stability and composition of materials. researchgate.net The analysis provides information on decomposition temperatures, the presence of volatile components, and the amount of inorganic residue. eltra.com

Specific TGA data for this compound is not detailed in the available public literature. However, a TGA experiment on this compound would reveal its decomposition profile. Typically, the sample is heated at a constant rate in an inert atmosphere (e.g., nitrogen) to prevent oxidation. ugent.be The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of weight loss is a key indicator of the material's thermal stability. researchgate.net For this compound, one would expect decomposition to occur at elevated temperatures, likely breaking down into volatile products such as trimethylamine (B31210) and derivatives of p-toluenesulfonic acid. wikipedia.org

Illustrative TGA Data for a Tetramethylammonium Salt This table shows potential data points from a TGA curve for a compound similar to this compound, demonstrating how thermal stability is reported.

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

| 25 - 220 | < 0.5% | Loss of adsorbed moisture |

| 220 - 350 | ~ 98% | Major decomposition |

| > 350 | ~ 1.5% | Residual mass |

Note: This data is for illustrative purposes and does not represent verified experimental results for this compound.

Rotational Disorder of Tetramethylammonium Cations and Anions

In the solid state, the constituent ions of this compound—the tetramethylammonium ([N(CH₃)₄]⁺) cation and the p-toluenesulfonate (tosylate, [CH₃C₆H₄SO₃]⁻) anion—are not static. They can exhibit rotational motion, which is a common feature in crystalline organic salts, particularly those with highly symmetric ions like the tetrahedral tetramethylammonium cation.

The rotational dynamics within the crystal lattice can change with temperature. At lower temperatures, the ions are typically locked into specific orientations. As the temperature increases, the ions may gain enough thermal energy to overcome the rotational energy barriers, leading to a state of dynamic rotational disorder where the ions reorient between several equivalent positions. This change can sometimes be associated with a solid-solid phase transition detectable by DSC. netzsch.com The p-toluenesulfonate anion, being less symmetric, might exhibit more restricted motion, such as rotation or libration around specific axes, like the S-C bond. mdpi.com The study of related sulfonamide structures shows that intramolecular interactions can significantly influence the conformational preferences and rotational barriers. mdpi.com

Influence of Deuteration on Phase Transition Temperatures

Deuteration, the substitution of hydrogen atoms (¹H) with their heavier isotope deuterium (B1214612) (²H or D), is a powerful tool for investigating the mechanisms of phase transitions and the role of hydrogen bonding. netzsch.com While specific studies on the deuteration of this compound are not found in the reviewed literature, the effects can be inferred from general principles and studies on similar compounds.

In many systems, deuteration leads to an increase in phase transition temperatures. nih.gov This "isotope effect" is often attributed to the strengthening of hydrogen bonds (or weaker C-H···O interactions) upon replacing hydrogen with deuterium, which requires more thermal energy to disrupt. netzsch.comoaepublish.com In this compound, the relevant interactions would be the weak C-H···O hydrogen bonds between the methyl groups of the cation and the sulfonate oxygen atoms of the anion. Deuterating the methyl groups of the tetramethylammonium cation could therefore potentially shift any phase transition associated with changes in these interactions to a higher temperature.

Expected Effect of Deuteration on Phase Transition Temperature

| Compound | Phase Transition Temperature (T_c) | Expected T_c after Deuteration |

| This compound | T₁ | > T₁ |

| This compound | T₂ | > T₂ |

Note: This table illustrates the generally expected trend and is not based on experimental data for the specific compound.

Spectroscopic Investigations and Computational Chemistry

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the molecular structure of tetramethylammonium (B1211777) p-toluenesulfonate by probing the magnetic environments of its constituent nuclei, primarily ¹H and ¹³C. uobasrah.edu.iqresearchgate.net The chemical shifts observed in an NMR spectrum are indicative of the electronic environment of each nucleus, allowing for the precise assignment of atoms within the molecular framework. researchgate.netmdpi.com

In the ¹H NMR spectrum of tetramethylammonium p-toluenesulfonate, distinct signals are observed for the protons of the tetramethylammonium cation and the p-toluenesulfonate anion. The protons of the four equivalent methyl groups on the tetramethylammonium cation typically appear as a sharp singlet, reflecting their chemical and magnetic equivalence. For the p-toluenesulfonate anion, the aromatic protons on the benzene (B151609) ring give rise to a characteristic pattern in the aromatic region of the spectrum, while the methyl group protons attached to the ring appear as another singlet at a different chemical shift.

¹³C NMR spectroscopy provides complementary information, with signals corresponding to each unique carbon atom in the compound. libretexts.org The spectrum for this compound will show a signal for the methyl carbons of the cation and distinct signals for the carbons of the anion, including the methyl carbon, the four aromatic carbons (with two being chemically equivalent), and the carbon atom to which the sulfonate group is attached. libretexts.orgchemicalbook.com The wide chemical shift range in ¹³C NMR helps to resolve all unique carbon environments. libretexts.org

The following tables summarize typical NMR spectral data for this compound, often recorded in a solvent like Deuterium (B1214612) Oxide (D₂O).

Table 1: ¹H NMR Spectral Data for this compound in D₂O

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| ~7.70 | Doublet | Aromatic Protons (ortho to -SO₃⁻) |

| ~7.36 | Doublet | Aromatic Protons (meta to -SO₃⁻) |

| ~3.13 | Singlet | N(CH₃)₄⁺ Protons |

| ~2.38 | Singlet | Ar-CH₃ Protons |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data for this compound in D₂O chemicalbook.com

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~143.1 | Aromatic Carbon (para to -CH₃) |

| ~140.8 | Aromatic Carbon (ipso to -CH₃) |

| ~130.3 | Aromatic Carbons (meta to -SO₃⁻) |

| ~126.3 | Aromatic Carbons (ortho to -SO₃⁻) |

| ~56.1 | N(CH₃)₄⁺ Carbons |

| ~21.3 | Ar-CH₃ Carbon |

Source: Adapted from ChemicalBook data. chemicalbook.com

These NMR techniques are not only crucial for initial structural elucidation but can also be employed to study the dynamic behavior of the ions in solution, such as ion-pairing and solvation effects. uobasrah.edu.iqresearchgate.net

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to investigate the functional groups and intermolecular interactions within this compound. ksu.edu.saedinst.com IR spectroscopy measures the absorption of infrared radiation by molecules, which excites vibrations that cause a change in the dipole moment. ksu.edu.saedinst.com Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, and the resulting spectral shifts correspond to vibrational modes that modulate the polarizability of the molecule. ksu.edu.saedinst.com

For this compound, the IR and Raman spectra exhibit characteristic bands corresponding to the vibrations of both the tetramethylammonium cation and the p-toluenesulfonate anion.

Key Vibrational Modes for p-Toluenesulfonate Anion:

SO₃ Stretching: The sulfonate group gives rise to strong asymmetric and symmetric stretching vibrations, typically observed in the IR spectrum.

Aromatic C-H Stretching: These vibrations appear at higher wavenumbers.

Aromatic Ring Vibrations: C-C stretching vibrations within the benzene ring are visible in both IR and Raman spectra, often in the 1400-1600 cm⁻¹ region. researchgate.net

CH₃ Vibrations: Stretching and bending modes of the methyl group are also present.

Key Vibrational Modes for Tetramethylammonium Cation:

C-N Stretching: The stretching of the carbon-nitrogen bonds.

CH₃ Vibrations: Symmetric and asymmetric stretching and bending (rocking, wagging, twisting) modes of the methyl groups.

The study of these vibrational modes provides insight into the molecular structure. Furthermore, shifts in the positions and changes in the intensities of these bands can reveal information about intermolecular interactions, such as hydrogen bonding between the sulfonate oxygen atoms and solvent molecules, and ionic interactions between the cation and anion. nih.govmdpi.com For instance, the formation of hydrogen bonds can lead to a broadening and shifting of the O-H stretching bands if the compound is hydrated or in a protic solvent. mdpi.com Low-frequency Raman spectroscopy is particularly useful for directly observing intermolecular and/or interionic interactions. nih.gov

Table 3: Selected Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Spectroscopy | Tentative Assignment |

|---|---|---|

| ~3000-3100 | IR/Raman | Aromatic C-H Stretching |

| ~2800-3000 | IR/Raman | Aliphatic C-H Stretching (CH₃ groups) |

| ~1400-1600 | IR/Raman | Aromatic C-C Ring Stretching researchgate.net |

| ~1100-1250 | IR | Asymmetric SO₃ Stretching |

| ~1000-1050 | IR | Symmetric SO₃ Stretching |

| ~600-700 | IR/Raman | C-S Stretching |

Note: These are approximate ranges and specific peak positions can be found in experimental spectra. spectrabase.com

Applications in Advanced Chemical Processes and Materials

Function as an Electrolyte in Electrochemistry and Polymer Science

Tetramethylammonium (B1211777) p-toluenesulfonate can function as an electrolyte due to its ionic nature. Electrolytes are essential components in electrochemical cells and in the development of advanced materials like polymer electrolytes for batteries.

In many electrochemical techniques, such as voltammetry and polarography, a supporting electrolyte is added to the solution in high concentration. alfa-chemistry.com Its primary roles are to increase the conductivity of the solution and to minimize the migration of the electroactive species (the analyte) in the electric field. alfa-chemistry.com This ensures that the analyte reaches the electrode surface primarily through diffusion, which simplifies the analysis of the resulting current-potential curves. alfa-chemistry.com

A good supporting electrolyte should be electrochemically inert within the potential window of the experiment, meaning it does not undergo oxidation or reduction itself. alfa-chemistry.com Quaternary ammonium (B1175870) salts are often suitable for this purpose in organic solvents. alfa-chemistry.com For example, tetraethylammonium (B1195904) p-toluenesulfonate has been used as a supporting electrolyte in the electrochemical polymerization of aniline (B41778). sigmaaldrich.com Protic ionic liquids based on the p-toluenesulfonate anion have been studied for their electrochemical properties, with some showing a wide electrochemical stability window, which is a desirable characteristic for an electrolyte. mdpi.comresearchgate.net

Tetramethylammonium p-toluenesulfonate and related compounds are investigated for their potential use in energy storage devices like lithium-ion batteries and fuel cells. mdpi.comrsc.orgacs.org In this context, they are often a component of a solid or gel polymer electrolyte. rsc.orgyoutube.com Solid polymer electrolytes are of great interest because they can offer improved safety compared to the flammable liquid electrolytes currently used in many batteries. researchgate.net

Research in this area focuses on creating materials with high ionic conductivity, good mechanical stability, and a wide electrochemical stability window. mdpi.comresearchgate.net For instance, inorganic-organic hybrid solid electrolytes have been prepared by doping tetramethylammonium iodide (TMAI) into a lithium-based sulfide (B99878) electrolyte, which improved the cycling performance of all-solid-state cells with a silicon electrode. rsc.org Similarly, derivatives of p-toluenesulfonate, such as methyl p-toluenesulfonate, have been explored as additives to form a stable solid electrolyte interphase (SEI) on graphite (B72142) electrodes in lithium-ion batteries, enhancing cycling stability. researchgate.net Protic ionic liquids with the p-toluenesulfonate anion are also considered potential electrolytes for fuel cell applications, particularly for operation at elevated temperatures. mdpi.com

Prevention of Alumina (B75360) Deposition in HVDC Transmission Modules

A review of the available scientific literature did not yield specific information regarding the application of this compound for the prevention of alumina (Al₂O₃) deposition in High-Voltage Direct Current (HVDC) transmission modules. However, research into polymer electrolytes for energy devices sometimes involves the addition of alumina nanoparticles to polymer matrices to enhance mechanical stability and influence ion transport dynamics. rsc.org

Utilization in Polymer Chemistry and Polymerization Processes

The distinct properties of this compound make it relevant in the field of polymer science. Both the cation and the anion can influence polymerization reactions and the properties of the resulting polymers. Quaternary ammonium salts, in general, are used as phase transfer catalysts, which can facilitate polymerization reactions between reagents in immiscible phases. wikipedia.org Furthermore, the tosylate group is a known component in catalysts and initiators for various polymerization processes.

While direct initiation by this compound is not widely documented, its constituent ions play roles in initiating polymerization. Benzenesulfonic acid esters, of which p-toluenesulfonate (tosylate) is a key example, have been developed as thermal cationic initiators. tcichemicals.com The tosylate group is an excellent leaving group, a property exploited in initiating reactions. For instance, the polymerization of glycidyl (B131873) tosylate, a monomer that is otherwise difficult to polymerize, can be initiated using a combination of tetra-octyl-ammonium bromide and triisobutyl aluminum. nih.gov

Furthermore, other quaternary ammonium salts have been successfully employed as initiators. Tetrabutylammonium (B224687) azide, for example, can initiate the anionic polymerization of ethyl acrylate. rsc.org Similarly, tetrabutylammonium p-lithiophenoxide has been reported as an efficient initiator for producing polymers with a phenol (B47542) group at the chain end. nasa.gov These examples show the potential for quaternary ammonium salts to act as a source of initiating species for various polymerization mechanisms.

This compound belongs to the class of quaternary ammonium compounds that are fundamental in the formulation of ionic liquids (ILs) and polymer electrolytes. nih.gov ILs based on p-toluenesulfonate anions are noted for their potential as low-cost, stable electrolytes. researchgate.netrsc.org

Polymer electrolytes, which are crucial for the development of solid-state batteries and other electrochemical devices, are often prepared by dissolving a salt in a polymer host. xmu.edu.cn Gel polymer electrolytes (GPEs) can be fabricated using polymerized ionic liquids (polyILs) as the host matrix. rsc.org For example, a GPE can be made from poly(diallyldimethylammonium) bis(trifluoromethanesulfonyl)imide (a poly-quaternary ammonium salt) and a phosphonium-based ionic liquid. rsc.org The introduction of such ionic liquids into the polymer matrix can decrease the glass transition temperature (Tg), leading to better ion dynamics and higher ionic conductivity. rsc.org The related compound, tetraethylammonium p-toluenesulfonate, is specifically used as a supporting electrolyte in the electrochemical polymerization of aniline. sigmaaldrich.com

The table below summarizes key properties for related p-toluenesulfonate-based protic ionic liquids, highlighting the range of thermal characteristics achievable by modifying the cation.

| Cation | Melting Point (Tm) °C | Crystallization Temp. (Tc) °C | Thermal Stability (°C) |

|---|---|---|---|

| Triethylammonium | 104 | 56 | 275 |

| Pyridinium | 132 | 101 | 300 |

| N-methylpiperidinium | 101 | - | 300 |

| 1-methylimidazolium | 115 | - | 275 |

| N-methylpyrrolidinium | 128 | - | 225 |

Data sourced from a study on p-toluene sulfonic acid based protic ionic liquids. nih.gov

The tosylate group is a versatile functional handle for synthesizing specialized polymers. It can be incorporated into monomers or used to modify existing polymers, paving the way for advanced copolymers and prepolymers.

One strategy involves the ring-opening polymerization of a tosylate-containing monomer. Researchers have successfully copolymerized glycidyl tosylate with propylene (B89431) oxide using a tetra-octyl-ammonium bromide initiator system. nih.gov The resulting copolymer contains pendant tosylate groups that can be subsequently modified, allowing for the creation of a library of functional polyethers from a single backbone. nih.gov

Another approach is the sequential polymerization to create block copolymers. For instance, a block copolymer containing a poly(p-tosyl-2-methyl-aziridine) block was synthesized via controlled anionic ring-opening polymerization. osti.gov The tosyl groups in one block can be selectively removed, leading to a well-defined amphiphilic block copolymer. osti.gov The synthesis of functionalized polymers can also be achieved by the sulfonylation of a pre-existing polymer with tosyl chloride, converting hydroxyl end-groups into highly reactive tosylate functionalities that can be used for further reactions. researchgate.net

The table below details examples of copolymer synthesis involving tosylate or sulfonate functionalities, illustrating the versatility of these groups in macromolecular engineering.

| Copolymer System | Synthesis Method | Functional Group | Key Finding |

|---|---|---|---|

| Poly(propylene oxide-co-glycidyl tosylate) | Anionic Ring-Opening Polymerization (ROP) | Pendant -OTs | Creates a polyether backbone amenable to post-polymerization modification. nih.gov |

| p(pTs-MeAz)-b-p(SES-MeAz) | Sequential Anionic ROP | p-Toluenesulfonyl (Tosyl) | Allows for selective de-sulfonylation to form block-polyamines. osti.gov |

| Polystyrene-b-poly(sulfonated isoprene) | Anionic Polymerization & Post-modification | Sulfonate | Sulfonation of one block induces amphiphilic character in the copolymer. mdpi.com |

| Poly(styrene)-b-poly(methyl methacrylate) | Atom Transfer Radical Polymerization (ATRP) & Post-modification | Sulfonate | Sulfonation converts the copolymer into an ionomer for membrane applications. mdpi.com |

Emerging Applications and Niche Research Areas

Beyond its established roles, this compound and related compounds are being explored in specialized research domains, particularly where their surfactant and ionic properties can be exploited.

In biochemistry and proteomics, studying membrane proteins is crucial but challenging due to their hydrophobic nature. nih.gov Quaternary ammonium compounds, acting as surfactants, can play a role in the extraction and solubilization of these proteins from their native lipid bilayer environment. wikipedia.org This process involves disintegrating the membrane and forming stable protein-detergent complexes that keep the protein soluble in an aqueous buffer, allowing for its purification and analysis.

While specific studies on this compound are limited, related compounds have shown effectiveness. The addition of additives like alkylamines and polyamines to detergent solutions can significantly enhance the solubilization and recovery of membrane proteins. nih.gov Furthermore, certain quaternary ammonium compounds have been identified as potent inhibitors of specific protein functions, such as the hERG potassium ion channel, demonstrating a direct interaction between this class of compounds and protein structures. nih.gov This suggests a potential for tailored quaternary ammonium salts to be used as tools for modifying or studying protein and membrane properties in biochemical research.

Reagent in Chromatographic Techniques

This compound is utilized as a specialized reagent in various analytical chromatographic techniques. Its primary role stems from its nature as an ion-pairing agent, which is particularly useful in reverse-phase high-performance liquid chromatography (RP-HPLC). In this capacity, it modifies the stationary phase to enhance the retention and separation of anionic analytes.

The mechanism involves the tetramethylammonium cation ([N(CH₃)₄]⁺) associating with the non-polar stationary phase (like C18). This creates a dynamic ion-exchange surface. When a mobile phase containing anionic analytes, such as sulfonates or carboxylates, is introduced, these analytes can form transient ion pairs with the adsorbed tetramethylammonium cations. This interaction increases their retention time on the column, allowing for better separation from other components in a complex mixture.

This technique is valuable for the analysis of compounds that are typically difficult to retain on standard reverse-phase columns due to their high polarity. For instance, methods have been developed for the determination of p-toluenesulfonic acid and related sulfonated aromatic compounds in drug substances. nih.gov The use of a quaternary ammonium compound as an ion-pairing reagent is a common strategy in these analyses. nih.gov High-performance liquid chromatography with UV detection (HPLC-UV) is a preferred method for the quantification of such impurities, where the sensitivity and linear range of the detector are critical for accurate measurement at low levels. nih.gov

The selection of this compound offers the advantage of introducing both the pairing cation (tetramethylammonium) and a tosylate anion, which can be useful in methods where the tosylate ion itself is an object of study or an internal standard. Its application helps improve the detection and quantification of specific compounds in complex matrices. nih.gov

Deep Eutectic Solvents and Solubilization of Metal Oxides

This compound is a constituent in the formulation of Deep Eutectic Solvents (DESs), which are emerging as promising alternative solvents in solvometallurgical processes for the solubilization of metal oxides. sigmaaldrich.comhamptonresearch.com A DES is a fluid generally composed of two or three components that are solid at room temperature but form a liquid with a melting point significantly lower than that of its individual components when mixed in a specific molar ratio.

Research has focused on highly acidic DESs formed by combining a hydrogen-bond donor (HBD) with a hydrogen-bond acceptor (HBA). p-Toluenesulfonic acid (pTSA) has been identified as a particularly effective HBD due to its high acidity, which enhances the dissolution of metal oxides. sigmaaldrich.com The HBA is typically a quaternary ammonium salt, such as choline (B1196258) chloride or tetrabutylammonium chloride. mdpi.comnih.gov While research has extensively used other quaternary ammonium chlorides, the principle applies to tetramethylammonium salts as well. The combination of pTSA with a halide salt of a quaternary ammonium cation forms the DES.

These pTSA-based DESs have been shown to have lower viscosities and a broader operational window compared to other common DESs. sigmaaldrich.com They are particularly effective at dissolving a range of metal oxides that are typically insoluble in most molecular solvents. youtube.com Studies have demonstrated that the molar ratio of the HBD (p-toluenesulfonic acid) to the HBA (quaternary ammonium salt) is a critical factor influencing the solubility of different metal oxides, in some cases being more significant than the type of HBD used. sigmaaldrich.comyoutube.com For example, in a pTSA:Choline Chloride system, increasing the concentration of the HBA led to significantly higher solubilities for many metal oxides. youtube.com This allows for the selective dissolution of different metals by simply adjusting the molar ratio of the DES components. sigmaaldrich.com

The high solubility of metal oxides in these DESs presents a significant potential for applications in hydrometallurgy, particularly for the valorization of industrial residues and low-grade ores. sigmaaldrich.com

Table 1: Solubility of Various Metal Oxides in a p-Toluenesulfonic Acid:Choline Chloride (pTSA:ChCl) Deep Eutectic Solvent at 50°C

| Metal Oxide | pTSA:ChCl Molar Ratio | Solubility (g/L) |

| CuO | 1:1 | ~20 g/L |

| 1:2 | ~100 g/L | |

| Cu₂O | 1:2 | >100 g/L |

| ZnO | 1:1 | ~5 g/L |

| 1:2 | ~20 g/L | |

| In₂O₃ | 1:1 | ~1 g/L |

| 1:2 | >100 g/L | |

| Fe₂O₃ | 1:2 | ~5 g/L |

| Fe₃O₄ | 1:2 | ~5 g/L |

| MnO | 1:2 | ~10 g/L |

| MnO₂ | 1:2 | ~1 g/L |

| PbO | 1:1, 1:2 | Negligible |

Data synthesized from research findings on p-toluenesulfonic acid-based DESs. youtube.com

Protein Crystallization

The process of protein crystallization is fundamental to determining the three-dimensional structure of macromolecules via X-ray crystallography. It involves creating a supersaturated solution of a purified protein, encouraging the molecules to arrange themselves into a highly ordered crystal lattice. nih.gov The success of crystallization is highly empirical and often requires screening a wide array of chemical conditions, including pH, temperature, and the presence of various precipitating agents and additives.

While not a primary precipitant, this compound can play a role as a valuable additive in crystallization screening cocktails. Its contribution can be understood by considering the distinct roles of its constituent ions: the tetramethylammonium cation and the p-toluenesulfonate (tosylate) anion.

Role of the Tetramethylammonium Cation: Quaternary ammonium salts are recognized as a class of additives used in protein crystallization, often acting as solubilizing agents or detergents. nih.gov They can influence the solubility of the protein and mediate protein-protein interactions. In some cases, ionic liquids with ammonium-based cations have been used as additives to improve the size, quality, and reproducibility of protein crystals. nih.gov The small, symmetric, and charge-diffuse nature of the tetramethylammonium cation can help to stabilize the protein's surface charge and influence the hydration shell, potentially creating more favorable conditions for the ordered packing required for nucleation and crystal growth.

Role of the p-Toluenesulfonate Anion: Salts are a major class of precipitants and additives in macromolecule crystallization, functioning by the "salting out" phenomenon, which reduces the protein's solubility by competing for water molecules. nih.govyoutube.com The specific identity of the salt's anion and cation is crucial. youtube.com The p-toluenesulfonate anion, with its rigid aromatic ring and sulfonate group, has the capacity to form specific, directional interactions. Crystal engineering studies of small molecules have shown that the tosylate anion is effective in forming robust hydrogen-bonding networks (e.g., N-H···O interactions), which are critical for linking molecules into stable, one-dimensional tapes or other organized motifs within a crystal lattice. sigmaaldrich.com This ability to form directed, non-covalent bonds suggests that the tosylate anion could act as a cross-bridging agent, helping to stabilize the protein-protein contacts necessary to build a well-ordered crystal.

By combining these two components, this compound provides a unique chemical tool in the vast empirical search for successful protein crystallization conditions. It can modulate protein solubility while simultaneously offering a potential mechanism to stabilize the crystal lattice through specific intermolecular interactions.

Table 2: General Components of a Protein Crystallization Cocktail

| Component Class | Examples | Primary Function |

| Buffer | HEPES, Tris, Sodium Acetate (B1210297) | Maintain a stable pH to control protein surface charge. nih.gov |

| Precipitant | Polyethylene Glycol (PEG), Ammonium Sulfate, Sodium Chloride | Induce supersaturation by reducing protein solubility ("salting out" or volume exclusion). nih.govnih.gov |

| Additive | Quaternary Ammonium Salts, Dithiothreitol (DTT), Metal Ions, Small Molecules | Improve crystal quality, aid in lattice formation, stabilize protein, or alter solubility. nih.govnih.gov |

常见问题

Basic: What are the established methods for synthesizing Tetramethylammonium p-Toluenesulfonate, and how is its purity validated?

Answer:

this compound is typically synthesized via ion-exchange reactions between tetramethylammonium hydroxide and p-toluenesulfonic acid. A critical step involves precise stoichiometric control to avoid residual reactants, which can affect downstream applications . For characterization, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the molecular structure, while titration methods (e.g., acid-base or ion-selective electrode titration) assess purity (>99% in research-grade samples) . High-performance liquid chromatography (HPLC) is recommended for detecting organic impurities, with mobile phases optimized for sulfonate-containing compounds .

Advanced: How does this compound enhance the oxidative stability of MXenes in nanomaterials research?

Answer:

In MXene (Ti₃C₂TX) synthesis, this compound acts as a noncovalent functionalization agent. Its cationic tetramethylammonium group electrostatically interacts with negatively charged MXene layers, reducing surface oxidation by blocking reactive sites. Experimental protocols involve dissolving the compound in dimethyl sulfoxide (DMSO) and mixing it with MXene suspensions under inert atmospheres. Stability tests using X-ray photoelectron spectroscopy (XPS) show reduced oxide formation after 30 days compared to untreated samples . Researchers must optimize concentration (typically 0.1–1.0 mM) to balance stability with MXene’s electrical conductivity .

Basic: What analytical techniques are recommended for quantifying residual solvents in this compound?

Answer:

Gas chromatography (GC) coupled with flame ionization detection (FID) is the gold standard for residual solvent analysis. A validated method involves:

- Column: DB-624 (60 m × 0.32 mm ID, 1.8 µm film thickness).

- Temperature program: 40°C (hold 5 min) to 240°C at 10°C/min.

- Sample prep: Dissolve 100 mg in 1 mL deionized water and extract via headspace sampling.

Limits of detection (LOD) for common solvents (e.g., DMSO, ethanol) are ≤50 ppm . For sulfonate-specific analysis, ion chromatography with suppressed conductivity detection is advised .

Advanced: What mechanistic role does this compound play in nucleophilic aromatic substitution (SNAr) fluorination reactions?

Answer:

In SNAr fluorination, the compound serves as a phase-transfer catalyst (PTC), facilitating fluoride ion transfer into organic phases. Key parameters:

- Solvent system: Toluene/water biphasic mixtures with 5–10 mol% catalyst loading.

- Kinetic studies: Reaction rates increase 3–5 fold due to enhanced fluoride availability, confirmed via ¹⁹F NMR monitoring .

Challenges include competing hydrolysis at high temperatures (>80°C); mitigation involves slow reagent addition and pH control (pH 7–8). Comparative studies with tetrabutylammonium analogs show lower hygroscopicity, improving reproducibility in anhydrous conditions .

Basic: What storage conditions are critical for maintaining this compound stability?

Answer:

- Temperature: Store at 15–25°C in airtight containers to prevent moisture absorption (hygroscopicity: ~5% weight gain at 60% RH).

- Light protection: Amber glass vials are mandatory, as UV exposure degrades the p-toluenesulfonate group.

- Compatibility: Avoid polypropylene containers; use glass or PTFE-lined caps to prevent leaching. Stability studies indicate <1% decomposition over 24 months under these conditions .

Advanced: How can researchers address contradictory data in reaction yields when using this compound as a PTC?

Answer:

Yield discrepancies often stem from:

- Counterion interference: Residual chloride (from synthesis) can inhibit fluoride release. Pre-treatment with AgNO₃ precipitation is recommended .

- Solvent polarity: In low-polarity solvents (e.g., hexane), micelle formation reduces catalytic efficiency. Optimize with 10–20% polar co-solvents (THF, acetonitrile) .

- Substrate steric effects: Bulky substrates require higher catalyst loadings (15–20 mol%). Kinetic modeling (e.g., Michaelis-Menten) helps tailor conditions .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- PPE: Nitrile gloves, lab coat, and goggles. Avoid latex due to solvent permeability.

- Ventilation: Use fume hoods for weighing and reactions to prevent inhalation of fine particles.

- Spill management: Neutralize with 5% NaHCO₃, then absorb with vermiculite. Waste disposal must comply with EPA guidelines for sulfonate-containing compounds .

Advanced: What are the emerging applications of this compound in polymer chemistry?

Answer:

Recent studies highlight its role in:

- Ionic polymer networks: As a crosslinker, it improves thermal stability (TGA decomposition onset at 280°C vs. 220°C for non-ionic analogs) .

- Conductive polymers: Doping polyaniline with 0.5–1.0 wt% enhances conductivity (10⁻² S/cm) by stabilizing charge carriers. Characterization via cyclic voltammetry shows reduced oxidation overpotentials .

- CO₂ capture membranes: Incorporation into polyimide matrices increases selectivity (CO₂/N₂ = 45) by sulfonate-mediated gas transport .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。